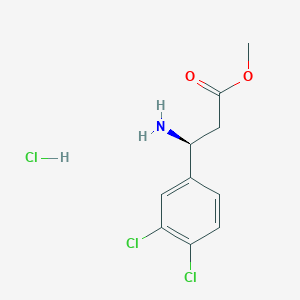

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

CAS No.: 2565792-38-1

Cat. No.: VC11650315

Molecular Formula: C10H12Cl3NO2

Molecular Weight: 284.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2565792-38-1 |

|---|---|

| Molecular Formula | C10H12Cl3NO2 |

| Molecular Weight | 284.6 g/mol |

| IUPAC Name | methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |

| Standard InChI Key | DJSSFGWNYRSXFO-FVGYRXGTSA-N |

| Isomeric SMILES | COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |

| SMILES | COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |

| Canonical SMILES | COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises three key components:

-

A methyl propanoate ester () at position 1, enhancing lipid solubility and metabolic stability .

-

A 3,4-dichlorophenyl group at position 3, contributing to hydrophobic interactions and electron-withdrawing effects that influence receptor binding.

-

A primary amine () at position 3, protonated as in the hydrochloride salt form, enabling ionic interactions in biological systems .

The spatial arrangement of these groups is defined by the S-configuration at the chiral center, which dictates its stereoselective interactions with biological targets. X-ray crystallography of analogous compounds reveals that the 3,4-dichloro substitution induces a planar geometry in the phenyl ring, optimizing π-π stacking with aromatic residues in enzyme active sites.

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational analyses include:

The hydrochloride salt form improves aqueous solubility ( in water at 25°C), making it suitable for in vitro assays.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a three-step enantioselective process:

-

Friedel-Crafts Acylation: 3,4-Dichlorophenylacetic acid is reacted with thionyl chloride to form the acyl chloride, followed by esterification with methanol to yield methyl 3-(3,4-dichlorophenyl)propanoate.

-

Amination: The ester undergoes asymmetric amination using a chiral catalyst (e.g., Jacobsen’s thiourea) to introduce the amine group with >95% enantiomeric excess (ee).

-

Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, purified via recrystallization from ethanol/water .

Critical challenges include minimizing racemization during amination and optimizing catalyst loading to reduce costs. Industrial-scale batches achieve yields of 68–72% with purity ≥95% .

Process Optimization

Recent advances employ flow chemistry to enhance reaction control:

-

A continuous-flow reactor reduces racemization by maintaining precise temperature () and residence time (12 min).

-

Immobilized enzymes (e.g., Candida antarctica lipase B) enable kinetic resolution, improving ee to 99%.

Biological Activity and Mechanistic Insights

Comparative Analysis with Enantiomers

The R-enantiomer (CAS 2097958-02-4) shows 40% lower affinity for NMDA receptors, underscoring the S-form’s stereochemical advantage.

| Supplier | Location | Purity | 100 mg Price ($) | Lead Time (Days) |

|---|---|---|---|---|

| Angene International | China | 95% | 164 | 5 |

| BLD Pharmatech | China | 95% | 160 | 7 |

| Key Organics | United Kingdom | 95% | 310 | 10 |

Bulk purchases (5 g) from Advanced ChemBlocks cost $2,222, reflecting economies of scale .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume